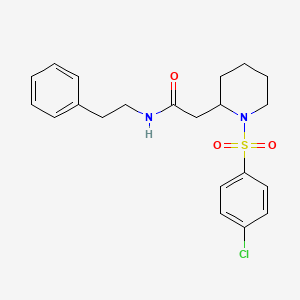

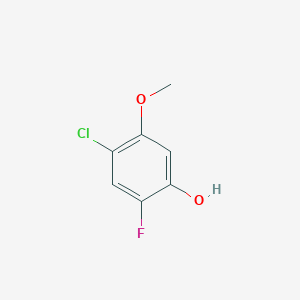

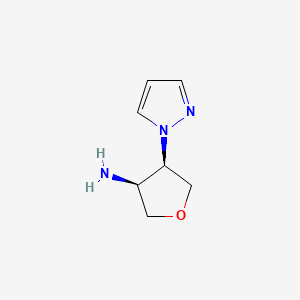

![molecular formula C16H19F3N2OS B2649101 N-[2-(diethylamino)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide CAS No. 439109-04-3](/img/structure/B2649101.png)

N-[2-(diethylamino)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(diethylamino)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide” is a compound that has been studied in the context of its interactions with the enzyme acetylcholinesterase (AChE). It has been found to have a high selective uptake in the murine B16F0 melanoma tumor . This compound is part of a class of N-trifluoromethyl amines and azoles, which are underexplored in medicinal chemistry .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- The preparation of esters of carboxylic and phosphoric acid through reactions involving diethyl azodicarboxylate and various alcohols underlines a methodology that could be adapted for modifying or synthesizing derivatives of the target compound (O. Mitsunobu & M. Yamada, 1967).

- Platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides showcases a reaction pathway that might be relevant for introducing amine functionalities into the benzothiophene carboxamide structure (Xiang Wang and R. Widenhoefer, 2004).

Supramolecular Chemistry and Self-assembly

- Supramolecular microtubes based on 1,3,5-benzenetricarboxamides with peripheral tertiary N,N-dialkyl-ethylamino substituents highlight the self-assembly properties that could be relevant for materials science applications or drug delivery systems involving similar structural features (Andreas O. Frank et al., 2020).

Photophysical Properties

- The study of N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide and its derivatives as fluorescence probes demonstrates the potential of diethylaminoethyl-substituted compounds in sensing applications, such as monitoring pH, temperature, and solvent polarity (Liming Huang & S. Tam‐Chang, 2010).

Anticancer Activity

- DFT studies and simulations of a carboxamide derivative with potential anticancer activity underline the importance of computational chemistry in evaluating the bioactivity and mechanism of action of complex organic molecules, suggesting a similar approach could be beneficial for studying the target compound (J. S. Al‐Otaibi et al., 2022).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(diethylamino)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N2OS/c1-3-21(4-2)8-7-20-15(22)14-10-11-9-12(16(17,18)19)5-6-13(11)23-14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBZGKUNFGFVPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC2=C(S1)C=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(diethylamino)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

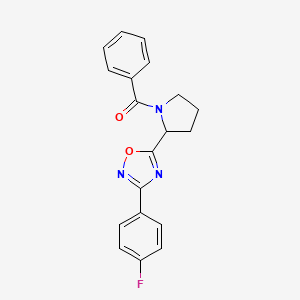

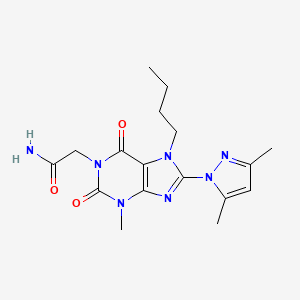

![2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2649030.png)

![rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B2649032.png)

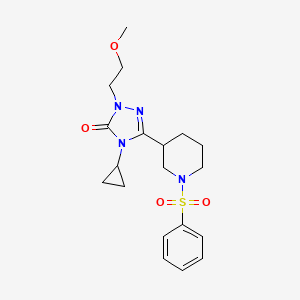

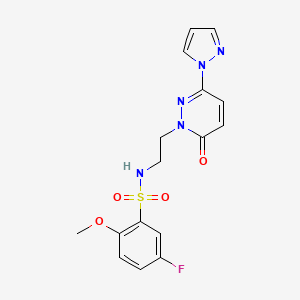

![1-(3,4-Dimethoxyphenyl)-2-((2-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2649033.png)

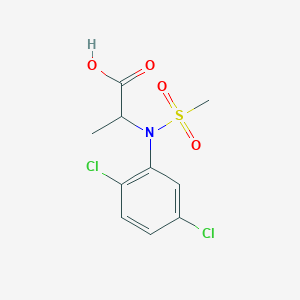

![3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2649034.png)

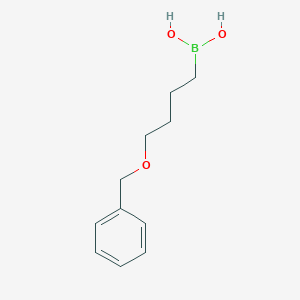

![2-[3-(Dimethylamino)oxetan-3-yl]acetic acid](/img/structure/B2649035.png)